molecular formula C22H33ClN2O3 B11351599 2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}propanamide

Cat. No.: B11351599
M. Wt: 409.0 g/mol
InChI Key: XTWOYKJFSAXCJP-UHFFFAOYSA-N
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Description

  • This compound is also known by its IUPAC name: 2-[(4-chloro-3,5-dimethylphenoxy)methyl]-2-methyloxirane .
  • Its chemical formula is C₁₂H₁₅ClO₂ , and it has a molecular weight of 226.7 g/mol .
  • The compound consists of a phenoxy group, a morpholine ring, and a cyclohexylmethyl group.
  • It exhibits interesting biological properties due to its structural features.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of 4-chloro-3,5-dimethylphenol with epichlorohydrin in the presence of a base (such as sodium hydroxide) to form the oxirane ring.

      Reaction Conditions: The reaction typically occurs under reflux conditions with appropriate solvents.

      Industrial Production: Industrial-scale production methods may involve optimized conditions and purification steps.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products depend on the specific reaction conditions but may include derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it valuable for designing new ligands, catalysts, or materials.

      Biology: It could serve as a starting point for drug discovery due to its potential interactions with biological targets.

      Medicine: Research may explore its pharmacological properties, toxicity, and therapeutic applications.

      Industry: It might find use in specialty chemicals or materials.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other chlorinated phenolic derivatives, oxiranes, and morpholine-containing compounds.

      Uniqueness: Its combination of phenoxy, oxirane, and morpholine moieties sets it apart from many other compounds.

    Properties

    Molecular Formula

    C22H33ClN2O3

    Molecular Weight

    409.0 g/mol

    IUPAC Name

    2-(4-chloro-3,5-dimethylphenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide

    InChI

    InChI=1S/C22H33ClN2O3/c1-16-13-19(14-17(2)20(16)23)28-18(3)21(26)24-15-22(7-5-4-6-8-22)25-9-11-27-12-10-25/h13-14,18H,4-12,15H2,1-3H3,(H,24,26)

    InChI Key

    XTWOYKJFSAXCJP-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NCC2(CCCCC2)N3CCOCC3

    Origin of Product

    United States

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